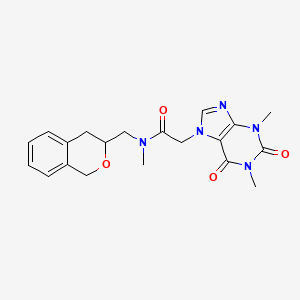

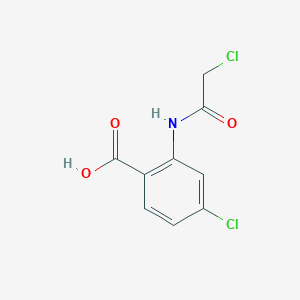

4-Chloro-2-(2-chloroacetamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-(2-chloroacetamido)benzoic acid, also known as CBA, is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It does not show significant activity against other TRPM members such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It is reported as a key intermediate in the synthesis of a series of Matijing-Su (MTS) derivatives .

Synthesis Analysis

The synthesis of 4-Chloro-2-(2-chloroacetamido)benzoic acid has been reported . It can be synthesized starting from benzocaine . The resultant product was synthesized by refluxing the intermediate with benzoil along with tetrahydrofuran and hydrochloric acid for about 4 to 6 hours at 600°C. It was then neutralized by the addition of alkali NaOH solution, resulting in the formation of a white precipitate .Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(2-chloroacetamido)benzoic acid is C9H8ClNO3 . It has an average mass of 213.618 Da and a monoisotopic mass of 213.019272 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(2-chloroacetamido)benzoic acid include a melting point of 172-173°C . It has a molar refractivity of 52.3±0.3 cm³ . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2-(2-chloroacetamido)benzoic acid:

Pharmaceutical Intermediates

4-Chloro-2-(2-chloroacetamido)benzoic acid is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting bacterial infections and inflammatory conditions .

Antimicrobial Agents

This compound has shown potential in the development of antimicrobial agents. Its chloroacetamido group can interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth. This makes it a valuable candidate in the fight against antibiotic-resistant bacteria .

Chemical Synthesis

In organic chemistry, 4-Chloro-2-(2-chloroacetamido)benzoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities for research and industrial applications .

Biochemical Research

Researchers utilize this compound in biochemical studies to understand enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in elucidating the structure and function of biological macromolecules .

Material Science

In material science, 4-Chloro-2-(2-chloroacetamido)benzoic acid is employed in the development of new materials with specific properties. For instance, it can be used to create polymers with enhanced thermal stability and resistance to chemical degradation, which are essential for high-performance materials .

Agricultural Chemistry

This compound is also explored in agricultural chemistry for the development of new pesticides and herbicides. Its chemical structure allows it to interfere with the metabolic processes of pests and weeds, providing an effective means of crop protection .

Environmental Science

Environmental scientists study this compound to understand its behavior and impact in the environment. Its persistence and potential toxicity are of interest in assessing environmental risks and developing strategies for pollution control and remediation.

Sigma-Aldrich ChemicalBook MilliporeSigma Enamine Biosynth ChemicalBook : Sigma-Aldrich : Enamine

作用機序

Target of Action

The primary target of 4-Chloro-2-(2-chloroacetamido)benzoic acid is TMEM206 . TMEM206 is a protein that mediates currents in cells .

Mode of Action

4-Chloro-2-(2-chloroacetamido)benzoic acid interacts with TMEM206 by inhibiting its mediated currents . This interaction results in a change in the function of TMEM206, affecting its ability to mediate currents within cells .

Biochemical Pathways

The inhibition of TMEM206 by 4-Chloro-2-(2-chloroacetamido)benzoic acid affects the biochemical pathways associated with current mediation in cells

Result of Action

The molecular and cellular effects of 4-Chloro-2-(2-chloroacetamido)benzoic acid’s action primarily involve the inhibition of TMEM206 mediated currents . This can potentially affect various cellular processes that rely on these currents.

Action Environment

The efficacy and stability of 4-Chloro-2-(2-chloroacetamido)benzoic acid can be influenced by environmental factors such as pH. For instance, its inhibitory efficacy is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the action environment plays a significant role in the effectiveness of 4-Chloro-2-(2-chloroacetamido)benzoic acid.

Safety and Hazards

特性

IUPAC Name |

4-chloro-2-[(2-chloroacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBUFMHSXZTGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(2-chloroacetamido)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2513530.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2513532.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride](/img/structure/B2513534.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2513539.png)

![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B2513543.png)

![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2513545.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2513546.png)